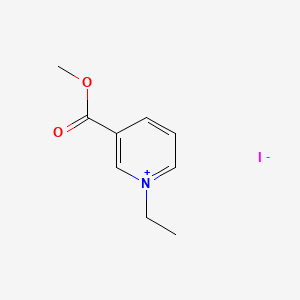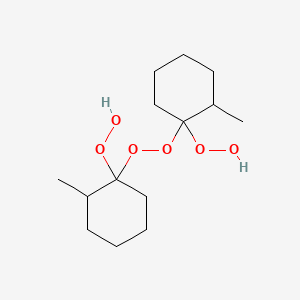
2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a sulfonyl fluoride group, a triphenylphosphoranyl group, and a chlorinated benzene ring, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chlorobenzenesulfonyl chloride with triphenylphosphine in the presence of a base, followed by the introduction of a fluoride source to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the phosphorus and sulfur atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines), and catalysts (e.g., palladium complexes). Reaction conditions often involve specific solvents, temperatures, and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonyl fluorides, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl fluoride groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced coatings.
作用机制
The mechanism of action of 2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its ability to interact with various molecular targets through its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The triphenylphosphoranyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
2-Chloro-4-fluorotoluene: This compound shares the chlorinated benzene ring but lacks the sulfonyl fluoride and triphenylphosphoranyl groups.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in having a sulfonyl chloride group but differs in the presence of a trifluoromethoxy group instead of the triphenylphosphoranyl group.
Uniqueness
2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both sulfonyl fluoride and triphenylphosphoranyl groups allows for a wide range of chemical transformations and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
31362-36-4 |
|---|---|
分子式 |
C25H20ClFO2PS+ |
分子量 |
469.9 g/mol |
IUPAC 名称 |
(3-chloro-4-fluorosulfonylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H20ClFO2PS/c26-24-18-20(16-17-25(24)31(27,28)29)19-30(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H,19H2/q+1 |
InChI 键 |
XQRHWMWAWOOUQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=C(C=C2)S(=O)(=O)F)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)





